molecular formula C12H21N3O2 B13499183 Tert-butyl (4-cyano-1-methylpiperidin-4-yl)carbamate

Tert-butyl (4-cyano-1-methylpiperidin-4-yl)carbamate

Cat. No.: B13499183
M. Wt: 239.31 g/mol
InChI Key: IRZRGXJRPINTQK-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyano-1-methylpiperidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It serves as a model compound to investigate the effects of carbamates on enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, tert-butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyano group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
  • tert-Butyl N-(4-piperidinylmethyl)carbamate
  • tert-Butyl N-(4-cyano-1-piperidinyl)carbamate

Comparison: tert-Butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate is unique due to the presence of both the cyano group and the methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the cyano group enhances its reactivity in nucleophilic substitution reactions, while the methyl group affects its steric and electronic properties.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(4-cyano-1-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)14-12(9-13)5-7-15(4)8-6-12/h5-8H2,1-4H3,(H,14,16)

InChI Key

IRZRGXJRPINTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C#N

Origin of Product

United States

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